
4-Methyl-2-(oxan-4-yloxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-2-(oxan-4-yloxy)quinoline” is a chemical compound with the molecular formula C15H17NO2 . It is a type of quinoline, a class of compounds that have wide applications in the field of synthetic organic chemistry and are vital for drug discovery .
Synthesis Analysis
Quinolines can be synthesized through various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold. Other methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(oxan-4-yloxy)quinoline” consists of a quinoline core with a methyl group at the 4th position and an oxan-4-yloxy group at the 2nd position . The molecular weight of this compound is 243.306.Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, they can be subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . More research is needed to understand the specific reactions of “4-Methyl-2-(oxan-4-yloxy)quinoline”.Applications De Recherche Scientifique
- Quinoline serves as a vital scaffold for lead compounds in drug discovery. Researchers have extensively explored its derivatives for potential pharmaceutical activities .
- Quinoline is widely used in synthetic organic chemistry. Various synthesis protocols exist for constructing this scaffold:
- Quinoline derivatives exhibit potential biological activities. These include:
- Quinoline finds applications beyond the lab:
- Researchers have developed environmentally friendly methods for quinoline synthesis:
Drug Discovery and Medicinal Chemistry
Synthetic Organic Chemistry
Biological Applications
Industrial Uses
Green Approaches
Mécanisme D'action
While the specific mechanism of action for “4-Methyl-2-(oxan-4-yloxy)quinoline” is not clear, quinolones, in general, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This mechanism is the primary way that quinolones kill bacterial cells .
Propriétés
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSJMPHKTXQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

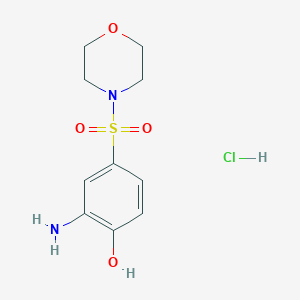
![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)
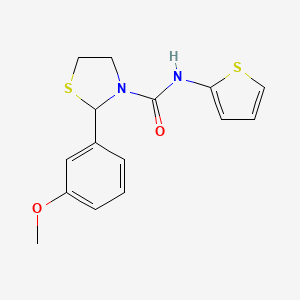
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)
![(2-(2-chlorophenyl)-4-((3-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2614909.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)

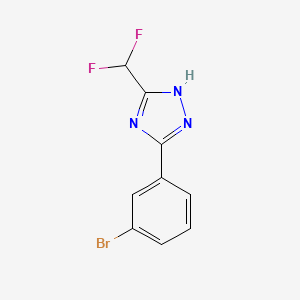
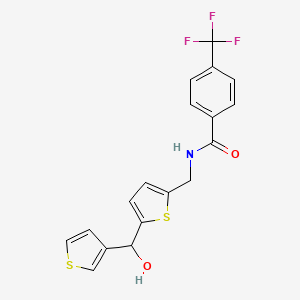
![N-cyclopentyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2614916.png)
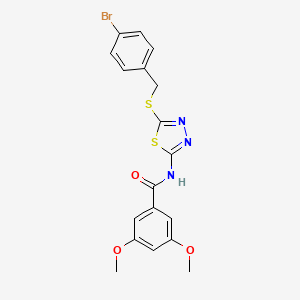
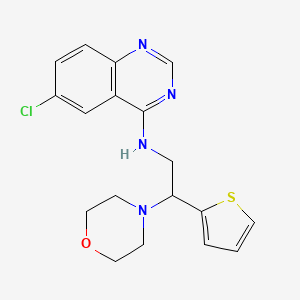
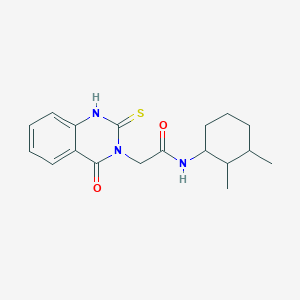
![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)